molecular formula C13H15BrO2 B1376347 (4-Bromo-phenyl)-cyclopentyl-acetic acid CAS No. 1082453-57-3

(4-Bromo-phenyl)-cyclopentyl-acetic acid

Cat. No.: B1376347
CAS No.: 1082453-57-3
M. Wt: 283.16 g/mol
InChI Key: QXBDOMRNBZRJKA-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-cyclopentyl-acetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl-acetic acid moiety

Scientific Research Applications

(4-Bromo-phenyl)-cyclopentyl-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet advises not to discharge into waterways or sewer systems without proper authorization . It is not hazardous for air and ground transportation when sealed or packed properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by cyclopentylation. The reaction typically requires the use of bromine and a suitable catalyst under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-phenyl)-cyclopentyl-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of an alcohol.

Major Products:

    Substitution Products: Various substituted phenyl-cyclopentyl-acetic acids.

    Oxidation Products: Carboxylic acids or ketones.

    Esterification Products: Esters of this compound.

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-cyclopentyl-acetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl-acetic acid moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl structure but lacks the cyclopentyl-acetic acid moiety.

    Cyclopentylacetic acid: Contains the cyclopentyl-acetic acid structure but lacks the bromophenyl group.

Uniqueness: (4-Bromo-phenyl)-cyclopentyl-acetic acid is unique due to the combination of the bromophenyl and cyclopentyl-acetic acid structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(4-bromophenyl)-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBDOMRNBZRJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

386 ml (96.4 mmol) of 10% strength aqueous sodium hydroxide solution were added to a solution of 30 g (96.4 mmol) of (+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate in 655 ml of methanol, and the mixture was heated under reflux for 3 h. After cooling, the solution was stirred into 2 liters of water, adjusted to pH 1-2 by addition of dilute hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over magnesium sulphate and concentrated. This gave 27.2 g (92% of theory) of the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
(+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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